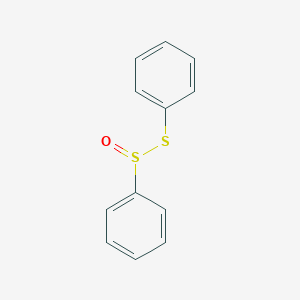
Benzenesulfinothioic acid, S-phenyl ester
Übersicht
Beschreibung
Benzenesulfinothioic acid, S-phenyl ester, also known as SBP, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a white crystalline powder with a molecular formula of C7H7O2S2. SBP has been shown to have a variety of potential applications in the field of scientific research, including as a tool for studying biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of Benzenesulfinothioic acid, S-phenyl ester involves the reaction of the compound with sulfenic acid in proteins. This reaction leads to the formation of a stable adduct, which can then be detected using various analytical techniques. The reaction between Benzenesulfinothioic acid, S-phenyl ester and sulfenic acid is highly specific, allowing for the detection of this important post-translational modification in proteins.
Biochemische Und Physiologische Effekte
Benzenesulfinothioic acid, S-phenyl ester has been shown to have a variety of biochemical and physiological effects. One of the primary effects of Benzenesulfinothioic acid, S-phenyl ester is its ability to react with sulfenic acid in proteins, which is a critical step in the understanding of redox signaling in cells. Additionally, Benzenesulfinothioic acid, S-phenyl ester has been shown to have antioxidant properties, which may have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using Benzenesulfinothioic acid, S-phenyl ester in lab experiments is its high specificity for sulfenic acid in proteins. This specificity allows for the detection of this important post-translational modification with high accuracy. Additionally, Benzenesulfinothioic acid, S-phenyl ester is relatively easy to synthesize and has a long shelf-life, making it a practical reagent for use in lab experiments. However, one of the limitations of using Benzenesulfinothioic acid, S-phenyl ester is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are a variety of potential future directions for research involving Benzenesulfinothioic acid, S-phenyl ester. One area of focus could be the development of new analytical techniques for detecting sulfenic acid in proteins using Benzenesulfinothioic acid, S-phenyl ester. Additionally, further research could be conducted to explore the potential therapeutic applications of Benzenesulfinothioic acid, S-phenyl ester, particularly in the treatment of conditions related to oxidative stress. Finally, Benzenesulfinothioic acid, S-phenyl ester could be used as a tool for studying the role of sulfenic acid in various physiological processes, which could lead to a better understanding of the underlying mechanisms of these processes.
Wissenschaftliche Forschungsanwendungen
Benzenesulfinothioic acid, S-phenyl ester has been shown to have a variety of potential applications in the field of scientific research. One of the primary uses of Benzenesulfinothioic acid, S-phenyl ester is as a tool for studying biochemical and physiological processes. Specifically, Benzenesulfinothioic acid, S-phenyl ester has been used as a reagent for the detection of sulfenic acid in proteins, which is a critical step in the understanding of redox signaling in cells.
Eigenschaften
CAS-Nummer |
1208-20-4 |
|---|---|
Produktname |
Benzenesulfinothioic acid, S-phenyl ester |
Molekularformel |
C12H10OS2 |
Molekulargewicht |
234.3 g/mol |
IUPAC-Name |
benzenesulfinylsulfanylbenzene |
InChI |
InChI=1S/C12H10OS2/c13-15(12-9-5-2-6-10-12)14-11-7-3-1-4-8-11/h1-10H |
InChI-Schlüssel |
POUBOKBBBIVWSL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SS(=O)C2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)SS(=O)C2=CC=CC=C2 |
Andere CAS-Nummern |
1208-20-4 |
Synonyme |
diphenylthiosulfinate DPTS phenyl benzenethiosulfinate |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


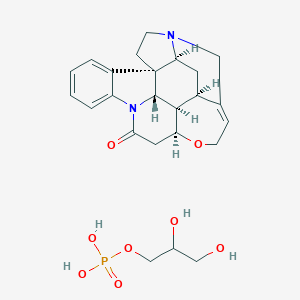

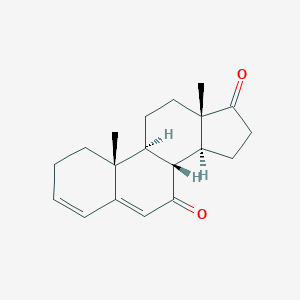
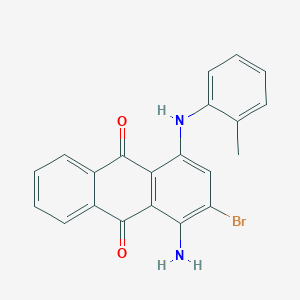

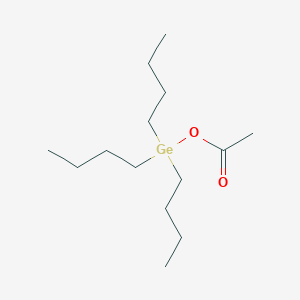

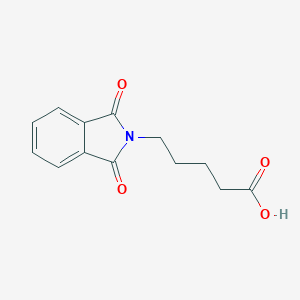
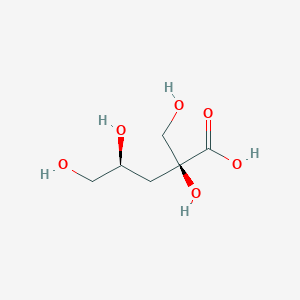

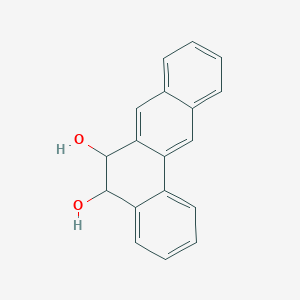
![2-Methyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B72572.png)
